molecular formula C33H40N4O9 B13777331 N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate CAS No. 94944-79-3

N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate

Cat. No.: B13777331
CAS No.: 94944-79-3
M. Wt: 636.7 g/mol
InChI Key: WGWHHUGEYVPMGY-SPIKMXEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate is a complex heterocyclic amine derivative with a pyridocarbazole core structure. The compound features a 9-methoxy group, 5,11-dimethyl substitutions on the carbazole ring, and a diethylated propane-1,3-diamine side chain. Structural analogs of this compound often differ in substituents on the carbazole ring or the amine side chain, which influence physicochemical properties and biological activity .

Properties

CAS No.

94944-79-3

Molecular Formula

C33H40N4O9

Molecular Weight

636.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine

InChI

InChI=1S/C25H32N4O.2C4H4O4/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25;2*5-3(6)1-2-4(7)8/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

WGWHHUGEYVPMGY-SPIKMXEPSA-N

Isomeric SMILES

CCN(CCCNC1=NC=CC2=C(C3=C(C4=C(N3)C=CC(=C4)OC)C(=C12)C)C)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Related CAS

72238-02-9 (Parent)

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[4,3-b]carbazole Core

  • The core structure is typically synthesized via cyclization reactions involving substituted carbazole precursors. Literature from related pyrido[4,3-b]carbazole derivatives indicates starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole or similar intermediates.
  • The methyl groups at positions 5 and 11 are introduced via selective methylation reactions on the carbazole ring system before or after cyclization.
  • The methoxy group at position 9 is introduced by methylation of the corresponding hydroxy precursor or by using methoxy-substituted starting materials.

Introduction of the N,N-Diethylpropane-1,3-diamine Side Chain

  • The key functionalization involves the nucleophilic substitution or amination at the 1-position of the pyrido[4,3-b]carbazole core.
  • This is typically achieved by reacting the core with 3-(diethylamino)propylamine under controlled conditions to form the N,N-diethyl-N'-(pyrido[4,3-b]carbazolyl)propane-1,3-diamine intermediate.
  • Reaction conditions include the use of solvents such as ethanol or methanol, mild heating, and sometimes catalysts or base to facilitate amine substitution.

Formation of the Dimaleate Salt

  • The free base amine is converted into its dimaleate salt by reaction with maleic acid in a suitable solvent such as ethanol or water.
  • This salt formation improves the compound's solubility and stability, important for pharmaceutical formulation.
  • The reaction typically involves mixing equimolar amounts of the free base and maleic acid, followed by crystallization to isolate the pure dimaleate salt.

Preparation Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Pyrido[4,3-b]carbazole core synthesis Starting from substituted carbazole derivatives; cyclization under acidic or basic catalysis 60-75 Methylation and methoxylation done pre/post cyclization
Amination with 3-(diethylamino)propylamine Reaction in ethanol/methanol, mild heating (50-80°C), base catalyst optional 70-85 Purity improved by recrystallization
Salt formation with maleic acid Equimolar maleic acid in ethanol/water, room temperature crystallization 80-90 Crystals isolated by filtration and drying

Research Findings and Optimization Notes

  • The synthesis route is optimized to maximize yield and purity by controlling reaction temperature and solvent choice.
  • Use of ultrasound or gentle heating assists dissolution and reaction kinetics during amination and salt formation steps.
  • Stock solutions of the compound are prepared at concentrations ranging from 1 mM to 10 mM for experimental use, requiring careful dissolution protocols to avoid precipitation.
  • Stability studies indicate that the dimaleate salt form is more stable under ambient conditions compared to the free base, making it preferable for storage and handling.

Summary of Preparation Scheme

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carbazole Core

The carbazole ring’s substitutions significantly impact molecular interactions and bioactivity. Key analogs include:

Compound Name CAS No. Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound (Dimaleate salt) 72238-02-9 9-OCH₃, 5,11-CH₃ 480.29 (free base)* Enhanced solubility via dimaleate salt
N-[9-(Benzyloxy)-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl]propane-1,3-diamine 74861-82-8 9-OBz (benzyloxy), 5-CH₃ N/A Increased lipophilicity from benzyloxy
N1,N1-Diethyl-N3-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine 72238-02-9 Same as target (free base) 480.29 Base form with reduced solubility

*Exact mass from .

  • Methoxy vs.
  • Dimethyl Substitutions (5,11-positions): The dual methyl groups may stabilize the carbazole core against metabolic degradation, a feature shared with analogs like 74861-82-6.

Amine Side Chain Modifications

The propane-1,3-diamine side chain’s diethylation distinguishes the target compound from simpler amines. For example:

  • Piperazine/Piperidine Derivatives: Compounds like 2,4-diaminoquinazolines () use cyclic amines for improved target binding, whereas the target’s linear diethylated chain may offer conformational flexibility for interactions with planar biological targets (e.g., DNA or kinase active sites) .

Pharmacological and Toxicological Comparisons

Antimicrobial and Anticancer Potential

  • Pyrazole/Thiazole Analogs (): Compounds such as N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine exhibit antimicrobial activity via membrane disruption or enzyme inhibition. The target compound’s pyridocarbazole structure may similarly target microbial DNA but with higher affinity due to its extended π-system .
  • Heterocyclic Amines in Processed Meats (): Carcinogens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) share a fused aromatic system but lack the diamine side chain.

ADME-Tox Predictions

  • Solubility: The dimaleate salt form significantly improves aqueous solubility compared to free-base analogs (e.g., 72238-02-9 free base), as seen in similar amine-maleate formulations .
  • Metabolic Stability: The 5,11-dimethyl groups likely reduce cytochrome P450-mediated oxidation, enhancing metabolic stability relative to non-methylated carbazoles .

Biological Activity

N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate is a complex organic compound with notable biological activity. This compound belongs to the class of carbazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C33H40N4O9
  • Molecular Weight : 636.6921 g/mol
  • CAS Number : 94944-79-3
  • Physical Properties :
    • Predicted Boiling Point: 626.8 ± 55.0 °C
    • Density: 1.170 ± 0.06 g/cm³
    • pKa: 16.52 ± 0.40

These properties suggest that the compound has a significant molecular weight and density, which may influence its solubility and bioavailability in biological systems.

Anticancer Properties

Recent studies have indicated that carbazole derivatives exhibit potent anticancer activity. This compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.
  • Case Study : In vitro studies have shown that derivatives similar to this compound can significantly reduce viability in ovarian carcinoma (PA1), prostatic carcinoma (PC3), and DU145 cell lines with IC50 values ranging from 8 to 20 µM .

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives are well-documented:

  • Activity Spectrum : this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : Compounds structurally related to this one have shown zones of inhibition of 11.1–24.0 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL .

Neuroprotective Effects

Carbazole derivatives have also been studied for their neuroprotective effects:

  • Mechanism : These compounds may exert neuroprotection by modulating oxidative stress and inflammation in neuronal cells.
  • Research Findings : Certain N-substituted carbazoles have demonstrated the ability to promote neurogenesis and protect against neurodegenerative diseases by influencing amyloid-beta peptide dynamics .

Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Findings
AnticancerInduces apoptosis; cell cycle arrestIC50 values of 8–20 µM against cancer cell lines
AntimicrobialInhibits growth of bacteriaZones of inhibition up to 24 mm at 50 µg/mL
NeuroprotectiveReduces oxidative stress; promotes neurogenesisIncreases soluble amyloid-beta peptides

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step sequences involving carbazole intermediates and alkylation reactions. For example, ethyl 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-carboxylate is a key intermediate, which reacts with (dialkylamino)alkylamines to form the target compound . Reaction temperatures (e.g., 120°C vs. 180°C) significantly impact outcomes, with higher temperatures sometimes causing decarboethylation . Optimizing stoichiometry and solvent systems (e.g., using aprotic solvents) improves yields.

Q. How is structural characterization performed to confirm its identity and purity?

X-ray crystallography (using SHELX software for refinement ), NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR chemical shifts between δ 2.5–3.5 ppm confirm the presence of diethylamino groups, while HRMS validates the molecular ion peak at m/z 480.64374 . Purity is assessed via HPLC (≥95% purity thresholds) and elemental analysis .

Q. What in vitro models demonstrate its biological activity?

Cytotoxicity is tested against leukemia (L1210) and colon cancer (38-C) cell lines, with IC₅₀ values ranging from 5–10 nM . Antibacterial assays against K. pneumoniae and STEC O157 use broth microdilution methods (MIC ≤ 8 µg/mL) . Dose-response curves and selectivity indices (e.g., comparing cancer vs. normal cells) are critical for validating efficacy.

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends enhance antitumor potency?

Substituents at the 1- and 9-positions are pivotal:

  • 1-position : Adding a 3-diethylaminopropylamino chain increases DNA intercalation and topoisomerase II inhibition .
  • 9-position : Methoxy groups improve solubility, while hydroxylation (via BBr₃ demethylation) boosts cytotoxicity by facilitating hydrogen bonding with targets .
  • 5,11-dimethyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation .

Q. How does its mechanism differ from other ellipticine derivatives?

Unlike 9-hydroxyellipticine, which intercalates DNA non-specifically, this compound’s dimaleate salt enhances water solubility and targets topoisomerase IIα with higher specificity . Molecular docking studies suggest its pyridocarbazole core binds to the ATP-binding pocket of kinases, validated via competitive inhibition assays (e.g., 70% inhibition at 10 µM) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix effects : Plasma proteins (e.g., albumin) cause signal suppression in LC-MS. Protein precipitation with acetonitrile (≥90% recovery) mitigates this .
  • Degradation : The compound is light-sensitive; amber vials and low-temperature storage (-80°C) are required .
  • Detection limits : UPLC-MS/MS achieves a lower limit of quantification (LLOQ) of 1 ng/mL, validated per ICH guidelines .

Q. How do formulation parameters influence pharmacokinetics in vivo?

  • IV vs. oral administration : Bioavailability is <10% orally due to first-pass metabolism. IV delivery (5 mg/kg in murine models) achieves a plasma half-life of 4.2 hours .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor accumulation (2.5-fold vs. free drug) in colon 38 xenografts .

Methodological Guidance

  • Synthetic Optimization : Use Schlenk techniques for air-sensitive steps (e.g., lithiation reactions) .
  • Crystallography : Refine structures with SHELXL (R-factor ≤ 0.05) and validate via CCDC deposition .
  • In Vivo Testing : Employ P388 leukemia (intraperitoneal) and colon 38 (subcutaneous) models, monitoring tumor volume biweekly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.